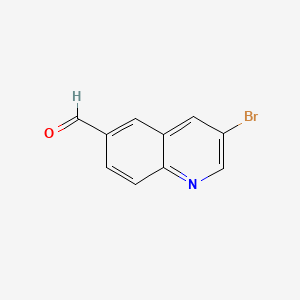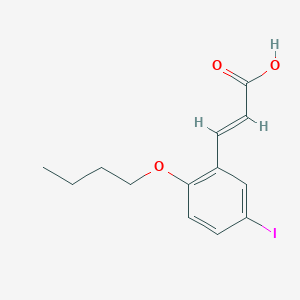
(2E)-3-(2-butoxy-5-iodophenyl)prop-2-enoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E)-3-(2-butoxy-5-iodophenyl)prop-2-enoic acid, also known as BI-78D3, is a chemical compound that has been the subject of scientific research due to its potential use as a tool compound in the study of protein kinase CK2. CK2 is a serine/threonine protein kinase that is involved in a wide range of cellular processes, including cell proliferation, differentiation, and apoptosis. BI-78D3 has been shown to act as a selective inhibitor of CK2, making it a valuable tool for studying the role of CK2 in these processes.
Mecanismo De Acción
(2E)-3-(2-butoxy-5-iodophenyl)prop-2-enoic acid acts as a selective inhibitor of CK2 by binding to the ATP-binding site of the enzyme. This prevents the enzyme from phosphorylating its substrates, leading to downstream effects on cellular processes that are regulated by CK2.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (2E)-3-(2-butoxy-5-iodophenyl)prop-2-enoic acid are largely dependent on the specific cellular processes being studied. However, in general, inhibition of CK2 by (2E)-3-(2-butoxy-5-iodophenyl)prop-2-enoic acid has been shown to lead to decreased cell proliferation and survival, as well as alterations in gene expression and circadian rhythms.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using (2E)-3-(2-butoxy-5-iodophenyl)prop-2-enoic acid in lab experiments is its selectivity for CK2, which allows for more precise investigation of the role of this enzyme in cellular processes. However, one limitation is that its effects may be dependent on the specific cell type being studied, as well as the concentration and duration of exposure.
Direcciones Futuras
There are several future directions for research involving (2E)-3-(2-butoxy-5-iodophenyl)prop-2-enoic acid. One area of interest is the development of more potent and selective inhibitors of CK2, which could lead to improved understanding of the role of this enzyme in disease processes. Additionally, (2E)-3-(2-butoxy-5-iodophenyl)prop-2-enoic acid could be used in combination with other drugs to investigate potential synergistic effects on cellular processes. Finally, further investigation of the effects of CK2 inhibition on circadian rhythms could lead to new insights into the regulation of this important biological process.
Métodos De Síntesis
The synthesis of (2E)-3-(2-butoxy-5-iodophenyl)prop-2-enoic acid has been described in several scientific publications. One method involves the reaction of 2-butoxy-5-iodobenzaldehyde with ethyl acetoacetate in the presence of a base, followed by acid-catalyzed cyclization to form the desired product. Another method involves the reaction of 2-butoxy-5-iodobenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation and cyclization to form the desired product.
Aplicaciones Científicas De Investigación
(2E)-3-(2-butoxy-5-iodophenyl)prop-2-enoic acid has been used in a variety of scientific studies to investigate the role of CK2 in cellular processes. For example, it has been used to study the effects of CK2 inhibition on the proliferation and survival of cancer cells. It has also been used to investigate the role of CK2 in the regulation of the circadian clock, as well as in the regulation of gene expression.
Propiedades
IUPAC Name |
(E)-3-(2-butoxy-5-iodophenyl)prop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15IO3/c1-2-3-8-17-12-6-5-11(14)9-10(12)4-7-13(15)16/h4-7,9H,2-3,8H2,1H3,(H,15,16)/b7-4+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWYHPGWSGHBQEV-QPJJXVBHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C=C(C=C1)I)C=CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCOC1=C(C=C(C=C1)I)/C=C/C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15IO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(2-butoxy-5-iodophenyl)prop-2-enoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2743966.png)


![1-(5-Chloro-2-methoxyphenyl)-3-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]urea](/img/structure/B2743973.png)
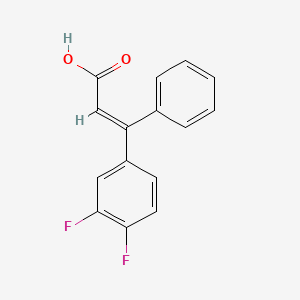
![N-(2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-2-fluorobenzamide](/img/structure/B2743975.png)
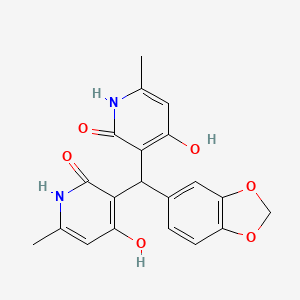
![Sulfane;1,1,1-trifluoro-N-(13-oxo-10,16-diphenyl-12,14-dioxa-13lambda5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaen-13-yl)methanesulfonamide](/img/structure/B2743979.png)
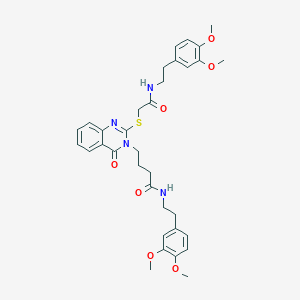
![N-(2-(2-((4-methoxybenzyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,4-dimethylbenzamide](/img/structure/B2743982.png)
![2-{[5-(4-methoxyphenyl)-2-phenyl-1H-imidazol-4-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B2743984.png)

![2-(2-(pyridin-4-yl)-1H-benzo[d]imidazol-1-yl)-N-(o-tolyl)acetamide](/img/structure/B2743986.png)
